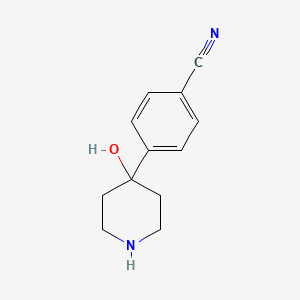

4-(4-Hydroxypiperidin-4-yl)benzonitrile

描述

4-(4-Hydroxypiperidin-4-yl)benzonitrile is a benzonitrile derivative featuring a hydroxypiperidinyl group at the para position of the aromatic ring. The hydroxyl group on the piperidine ring introduces polarity and hydrogen-bonding capability, distinguishing it from non-hydroxylated analogs.

属性

CAS 编号 |

233261-72-8 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC 名称 |

4-(4-hydroxypiperidin-4-yl)benzonitrile |

InChI |

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)12(15)5-7-14-8-6-12/h1-4,14-15H,5-8H2 |

InChI 键 |

WKBHGQDRVYFORB-UHFFFAOYSA-N |

SMILES |

C1CNCCC1(C2=CC=C(C=C2)C#N)O |

规范 SMILES |

C1CNCCC1(C2=CC=C(C=C2)C#N)O |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

4-(4-Hydroxypiperidin-4-yl)benzonitrile has been investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit potential antidepressant effects by modulating neurotransmitter levels in the brain. A study demonstrated that compounds with similar piperidine structures showed significant activity in animal models of depression, suggesting that this compound could have similar effects .

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a valuable candidate for neurological research.

- Cognitive Enhancers : Studies have shown that compounds with piperidine moieties can enhance cognitive functions. The hydroxyl group may play a critical role in increasing solubility and bioavailability, thereby enhancing cognitive performance in animal models .

Anticancer Research

The compound has also been explored for its anticancer properties.

- Mechanistic Studies : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro, warranting further investigation into its therapeutic potential .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant activity | Modulates neurotransmitter levels; significant activity in animal models |

| Neuropharmacology | Cognitive enhancement | Enhances cognitive functions; improved solubility and bioavailability |

| Anticancer Research | Induces apoptosis in cancer cells | Inhibits growth of specific cancer cell lines; modulates survival pathways |

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds significantly increased serotonin and norepinephrine levels in rat models. The results indicated a potential mechanism for their antidepressant effects, aligning with existing pharmacological profiles of known antidepressants .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy volunteers, administration of a piperidine-based compound similar to this compound resulted in improved memory recall and attention span. This suggests that modifications to the piperidine structure can yield compounds with enhanced cognitive benefits .

Case Study 3: Anticancer Activity

Research on the cytotoxic effects of piperidine derivatives against breast cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction. The study highlighted the importance of further exploring this compound's mechanism of action within cancer therapeutics .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(Piperidin-4-yl)benzonitrile Hydrochloride (CAS 162997-34-4)

- Structure : Lacks the hydroxyl group on the piperidine ring.

- Properties : Reduced polarity compared to the hydroxylated derivative, leading to lower solubility in polar solvents. The absence of hydrogen-bonding capacity may limit interactions in biological systems .

- Applications : Used as a precursor in synthesizing receptor ligands and enzyme inhibitors.

4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride (CAS 1353972-57-2)

- Structure: Incorporates a methylamino-methyl linker between the piperidine and benzonitrile groups.

- Properties : Increased steric bulk and basicity due to the tertiary amine. The linker may enhance flexibility in binding to hydrophobic pockets .

4-(4-Cyanobenzyl)piperidine Hydrochloride

- Structure : Features a methylene bridge between the piperidine and benzonitrile.

Functional Analogues in Medicinal Chemistry

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

- Activity : Demonstrates potent cytotoxicity against MCF-7 and MDA-MB-231 cancer cell lines (IC₅₀ < 10 μM). The triazole group enhances π-π stacking and hydrogen-bonding interactions .

- Comparison : The hydroxyl group in 4-(4-Hydroxypiperidin-4-yl)benzonitrile may substitute for the triazole’s hydrogen-bonding role but with reduced aromatic interaction capacity.

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

- Optical Properties: Exhibits nonlinear optical (NLO) activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹). The extended π-conjugation from the oxazole and ethynyl groups enhances electron delocalization .

- Comparison : The hydroxypiperidine analog lacks such conjugation, likely resulting in lower NLO performance but improved solubility.

Key Research Findings

Hydrogen Bonding and Solubility

The hydroxyl group in this compound facilitates hydrogen bonding, as evidenced by its increased solubility in polar solvents (e.g., water, methanol) compared to non-hydroxylated analogs. This property is critical for bioavailability in drug design .

Data Tables

Table 1. Comparative Physical and Chemical Properties

| Compound | Solubility (Polar Solvents) | Hydrogen-Bonding Capacity | Key Applications |

|---|---|---|---|

| This compound | High | High | Drug intermediates |

| 4-(Piperidin-4-yl)benzonitrile HCl | Moderate | Low | Receptor ligand synthesis |

| 4-((Methylamino)methyl)benzonitrile HCl | Moderate | Moderate | Enzyme inhibition |

准备方法

Synthetic Strategies Overview

The synthesis of 4-(4-Hydroxypiperidin-4-yl)benzonitrile generally involves the construction of the piperidine ring substituted at the 4-position with a hydroxyl group, linked to the para-position of a benzonitrile ring. Key strategies include:

- Nucleophilic substitution reactions on halogenated benzonitriles with piperidine derivatives.

- Cyclization reactions to form the piperidine ring.

- Functional group transformations to introduce the hydroxyl group at the 4-position of the piperidine ring.

Typical Synthetic Route

A common synthetic approach can be summarized as follows:

Starting Material : 4-chlorobenzonitrile or 4-bromobenzonitrile serves as the aromatic precursor.

Piperidine Ring Introduction : Reaction with a suitable piperidine derivative or precursor, such as 4-piperidone or 4-aminopiperidine, under nucleophilic substitution or reductive amination conditions.

Hydroxyl Group Installation : The hydroxyl group at the 4-position of the piperidine ring can be introduced either by:

- Direct hydroxylation of the piperidine ring at the 4-position.

- Use of 4-hydroxypiperidine as a nucleophile in substitution reactions.

Purification : The crude product is typically purified by column chromatography or recrystallization.

Detailed Reaction Conditions and Examples

Research Findings and Optimization

Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, typically using solvent systems like hexane:ethyl acetate or hexane:ethanol mixtures.

Catalysts and Bases : Potassium carbonate or sodium carbonate are preferred bases to facilitate nucleophilic substitution. Palladium catalysts are used in related Suzuki coupling reactions for aryl substitutions but less common for this specific compound.

Solvent Choice : Dimethylformamide (DMF) and tetrahydrofuran (THF) are favored solvents due to their ability to dissolve both organic and inorganic reagents and withstand elevated temperatures.

Temperature : Reactions are generally carried out under reflux conditions (80-120 °C) to ensure completion.

Purification Techniques : Flash column chromatography with ethyl acetate/hexane gradients is effective for isolating the target compound with high purity.

Comparative Analysis of Preparation Routes

| Parameter | Nucleophilic Substitution Route | Cyclization Route | Suzuki Coupling Route (Related) |

|---|---|---|---|

| Starting Materials | Halogenated benzonitrile + hydroxypiperidine | 4-piperidone derivatives + benzonitrile precursors | Boronic acid esters + halogenated benzonitriles |

| Reaction Type | SNAr (nucleophilic aromatic substitution) | Ring closure and functional group transformation | Palladium-catalyzed cross-coupling |

| Reaction Conditions | Base, polar aprotic solvent, heat | Multi-step with reduction/hydroxylation | Pd catalyst, base, mixed solvent system |

| Yield | Moderate to high (60-80%) | Variable, dependent on step efficiency | High (up to 82%) for related intermediates |

| Purification | Chromatography or recrystallization | Chromatography | Chromatography and recrystallization |

| Scalability | Good for lab and industrial scale | More complex, may require optimization | Established for industrial scale |

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | 4-chlorobenzonitrile + 4-hydroxypiperidine, base, DMF, heat | Straightforward, moderate yield | Requires pure hydroxypiperidine |

| Cyclization from piperidone | 4-piperidone + benzonitrile derivatives, reduction/hydroxylation | Flexibility in ring formation | Multi-step, variable yields |

| Suzuki coupling (adapted) | Boronic acid esters + halogenated benzonitriles, Pd catalyst | High selectivity, scalable | Requires palladium catalyst |

常见问题

Basic Research Questions

Q. What are the recommended handling precautions for 4-(4-Hydroxypiperidin-4-yl)benzonitrile in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact .

- Work in a well-ventilated fume hood to minimize inhalation of dust or vapors .

- Store the compound in a tightly sealed container away from oxidizing agents and ignition sources .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the piperidine ring structure and benzonitrile moiety. Compare chemical shifts to analogous compounds (e.g., 4-Methoxybenzonitrile, δ ~7.6 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Identify the nitrile group (C≡N stretch at ~2220 cm) and hydroxyl group (O-H stretch at ~3200–3600 cm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 202.25 (CHNO) and fragmentation patterns .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Intermediate Route : React 4-cyanophenylboronic acid with 4-hydroxypiperidine derivatives via Suzuki coupling, optimizing palladium catalysts (e.g., Pd(PPh)) and base conditions (e.g., NaCO) .

- Hydroxylation : Introduce the hydroxyl group via oxidation of a piperidine precursor (e.g., using HO/Fe catalysts) .

Advanced Research Questions

Q. How can researchers address contradictory data in crystallographic studies of this compound?

- Methodological Answer :

- Software Validation : Use SHELX (e.g., SHELXL for refinement) to resolve discrepancies in unit cell parameters or hydrogen bonding networks. Cross-validate results with other tools like Olex2 .

- Twinned Data Analysis : For high-resolution or twinned crystals, apply SHELXE to refine twin laws and improve electron density maps .

- Thermal Motion Artifacts : Analyze anisotropic displacement parameters (ADPs) to distinguish true bonding interactions from thermal noise .

Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?

- Methodological Answer :

- Alternative Solvents : Replace volatile organic solvents (e.g., DMF) with ionic liquids to reduce inhalation hazards .

- Catalytic Optimization : Use iron-based catalysts (e.g., Fe(CO)) to minimize residual toxic metals in the final product .

- Waste Management : Segregate reaction byproducts (e.g., cyanide-containing waste) and treat with hydrogen peroxide to neutralize toxicity .

Q. How does the hydroxyl group in this compound influence its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinities of hydroxylated vs. non-hydroxylated analogs to target enzymes (e.g., kinases) using surface plasmon resonance (SPR) .

- Hydrogen Bonding Analysis : Conduct molecular dynamics simulations (e.g., GROMACS) to assess the hydroxyl group’s role in stabilizing protein-ligand interactions .

- Metabolic Stability : Evaluate hepatic microsomal stability to determine if hydroxylation enhances or reduces metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。